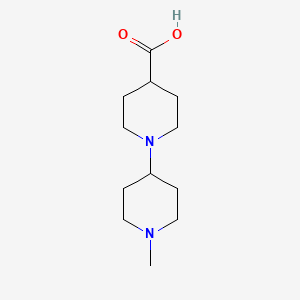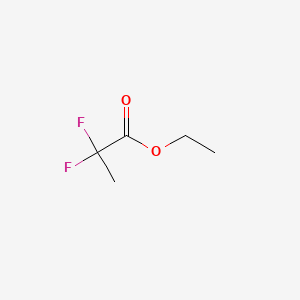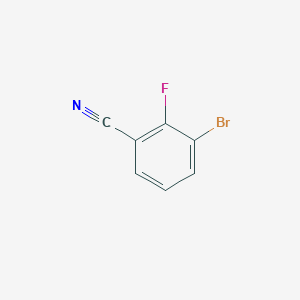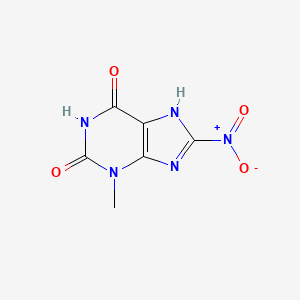
1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- is a useful research compound. Its molecular formula is C6H5N5O4 and its molecular weight is 211.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Purinediones : 1H-Purine-2,6-dione derivatives have been synthesized through various chemical reactions, demonstrating the compound's versatility in organic chemistry. For instance, a study outlined the synthesis of new [c,d]-fused purinediones starting from related chemical precursors (Šimo, Rybár, & Alföldi, 1995).
Modifications and Derivatives : Research has explored the methylation and reduction of various purine derivatives, providing insights into their structural and chemical properties. This includes studies on the stereochemistry of 1H-purine-2,6-dione derivatives (Armarego & Reece, 1976).
Development of Novel Compounds : The creation of new compounds like 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones demonstrates the compound's potential in developing new chemical entities (Šimo, Rybár, & Alföldi, 1998).
Molecular Complex Formation
- Molecular Complexes : Research has shown the ability of 1H-purine-2,6-dione derivatives to form molecular complexes, such as the complex between theophylline and p-nitroaniline, showcasing the compound's potential in molecular interaction studies (Zaitu, Miwa, & Taga, 1995).
Protective Group Chemistry
- Thietanyl Protection in Synthesis : The use of thietanyl protecting groups in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones highlights the importance of protective groups in organic synthesis and the versatility of 1H-purine-2,6-dione derivatives in such contexts (Khaliullin & Shabalina, 2020).
Pharmaceutical Relevance
Study of Interactions in Polymorphs : The compound has been studied for its interactions in pharmaceutically relevant polymorphs of methylxanthines, providing valuable insights into its potential pharmaceutical applications (Latosinska et al., 2014).
Purine and Pyrimidine Derivatives Studies : The isolation of new purine derivatives from natural sources like the South China Sea gorgonian Subergorgia suberosa indicates the biological and pharmaceutical potential of these compounds (Qi et al., 2008).
Mécanisme D'action
Derivatives of xanthine, known collectively as xanthines, are a group of alkaloids commonly used for their effects as mild stimulants and as bronchodilators, notably in the treatment of asthma or influenza symptoms . In contrast to other, more potent stimulants like sympathomimetic amines, xanthines mainly act to oppose the actions of adenosine, and increase alertness in the central nervous system .
Safety and Hazards
Methylxanthines, which include caffeine, aminophylline, IBMX, paraxanthine, pentoxifylline, theobromine, theophylline, and 7-methylxanthine (heteroxanthine), among others, affect the airways, increase heart rate and force of contraction, and at high concentrations can cause cardiac arrhythmias . In high doses, they can lead to convulsions that are resistant to anticonvulsants . Methylxanthines induce gastric acid and pepsin secretions in the gastrointestinal tract . Methylxanthines are metabolized by cytochrome P450 in the liver .
Propriétés
IUPAC Name |
3-methyl-8-nitro-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O4/c1-10-3-2(4(12)9-6(10)13)7-5(8-3)11(14)15/h1H3,(H,7,8)(H,9,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKVQGUXYGJJJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395948 |
Source


|
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93703-23-2 |
Source


|
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
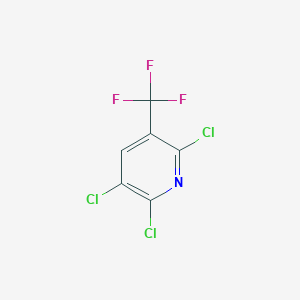
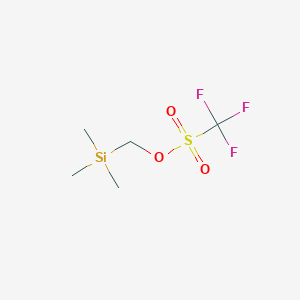
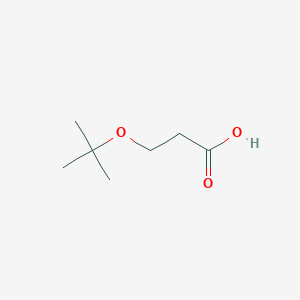
![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)
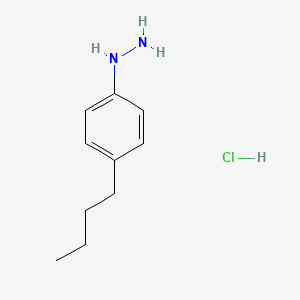
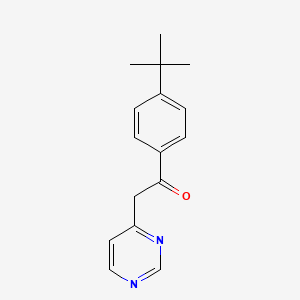
![1-Acetyl-4-[(2-methoxyethyl)amino]piperidine](/img/structure/B1334213.png)
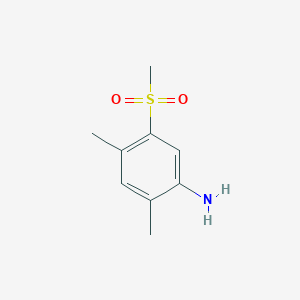
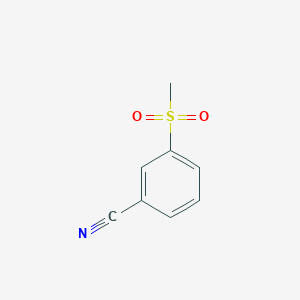
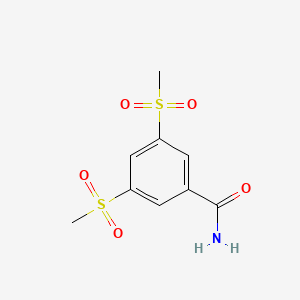
![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid](/img/structure/B1334221.png)
